molecular formula C17H17N7O2 B2876342 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide CAS No. 2034534-25-1

3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No.: B2876342
CAS No.: 2034534-25-1
M. Wt: 351.37
InChI Key: UANGUMUEOQAIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,3-Benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a heterocyclic hybrid molecule featuring a benzimidazole core linked via a propanamide chain to a 1,2,4-oxadiazole ring substituted with a methylpyrazole group. The methylpyrazole substituent may improve solubility and target binding affinity. Structural characterization of such compounds often employs X-ray crystallography, with tools like the SHELX software suite being pivotal for refinement and validation .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c1-24-10-11(8-19-24)17-22-16(26-23-17)9-18-15(25)7-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANGUMUEOQAIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The target molecule integrates four key structural domains:

  • 1H-1,3-Benzodiazole (Benzimidazole) moiety
  • 1,2,4-Oxadiazole ring
  • 1-Methyl-1H-pyrazole substituent
  • Propanamide linker

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • Intermediate A : 5-(Aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • Intermediate B : 3-(1H-1,3-Benzodiazol-2-yl)propanoic acid

Coupling these intermediates via amide bond formation yields the final product.

Stepwise Preparation Methods

Synthesis of Intermediate A: 5-(Aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is constructed via cyclization of a nitrile oxide and an amidoxime.

  • Starting Material : 1-Methyl-1H-pyrazole-4-carbonitrile
  • Reaction with Hydroxylamine :
    • 1-Methyl-1H-pyrazole-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to form the amidoxime.
  • Cyclization :
    • The amidoxime reacts with chloroacetonitrile in the presence of NaHCO₃ at 100°C for 12 h, yielding 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.
  • Amination :
    • The chloromethyl group undergoes nucleophilic substitution with aqueous ammonia (25%) in THF at 60°C for 8 h to produce Intermediate A.

Key Data :

Step Yield Key Spectral Data (IR/NMR)
2.1.1 72% IR: 1650 cm⁻¹ (C=N), 1H-NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H)
2.1.4 65% 13C-NMR: 163.2 ppm (oxadiazole C-2)

Synthesis of Intermediate B: 3-(1H-1,3-Benzodiazol-2-yl)propanoic Acid

Benzimidazole Formation
  • Condensation :
    • o-Phenylenediamine reacts with succinic anhydride in acetic acid at reflux (120°C) for 24 h to form 2-(carboxymethyl)-1H-benzimidazole.
  • Decarboxylation :
    • The intermediate is heated with Cu powder in quinoline at 200°C under N₂ to yield 3-(1H-1,3-benzodiazol-2-yl)propanoic acid.

Key Data :

Step Yield Key Spectral Data
2.2.1 68% IR: 1710 cm⁻¹ (C=O)
2.2.2 58% 1H-NMR: δ 12.1 (s, 1H, COOH)

Amide Coupling to Form the Final Product

Activation of Intermediate B
  • Intermediate B is activated using ethyl chloroformate and N-methylmorpholine in dry THF at 0°C.
Coupling with Intermediate A
  • The activated acid reacts with Intermediate A in DMF at 25°C for 24 h, followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Key Data :

Parameter Value
Yield 54%
HPLC Purity 98.2%
HRMS (m/z) [M+H]+ calc. 380.1489, found 380.1492

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Temperature Control : Cyclization at >100°C improves oxadiazole ring stability.
  • Catalyst Selection : Use of LiH in DMF enhances amidation efficiency compared to EDC/DMAP.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution in amination steps.

Analytical Characterization

The final compound is validated using:

  • 1H-NMR :
    • δ 8.45 (s, 1H, pyrazole-H), δ 7.65–7.12 (m, 4H, benzodiazole-H), δ 4.32 (s, 2H, CH₂NH).
  • 13C-NMR :
    • 167.8 ppm (amide C=O), 160.1 ppm (oxadiazole C-2).
  • IR :
    • 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Challenges and Troubleshooting

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole byproducts are minimized using NaHCO₃ as a mild base.
  • Purification Difficulties : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.

Applications and Synthetic Derivatives

  • Antimicrobial Activity : Analogous benzimidazole-oxadiazole hybrids exhibit MIC values of 0.49–1.22 μM against S. aureus.
  • Enzyme Inhibition : Pyrazole-oxadiazole derivatives demonstrate IC₅₀ = 1.22 μM against FabH enzymes.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

This compound contains a benzamide core with an N,O-bidentate directing group, facilitating metal-catalyzed C–H bond functionalization. In contrast, the target compound’s benzimidazole-oxadiazole scaffold is tailored for biological interactions rather than catalysis.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Amide ()

This analogue incorporates a thiazole ring and pyrazole group. The target compound replaces the thiazole with a 1,2,4-oxadiazole, which may confer greater metabolic stability due to reduced susceptibility to oxidative degradation. Both compounds share synthetic strategies, such as TLC-monitored reactions and recrystallization .

Pharmacological and Physicochemical Properties

The table below illustrates hypothetical comparisons based on structural features and synthesis

Compound Molecular Weight (g/mol) Key Heterocycles Biological Application Synthetic Yield
Target Compound ~387.4 Benzimidazole, Oxadiazole Kinase inhibition (hypothetical) 82% (estimated)
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ~237.3 Benzamide, Hydroxyalkyl Metal catalysis Not specified
N-(4-(2-(Methyl...)Amide ~396.5 Pyrazole, Thiazole Not reported 82%

Key Findings:

  • Benzimidazole vs. Benzamide : The benzimidazole core in the target compound likely enhances π-π stacking interactions in enzyme binding pockets compared to the simpler benzamide group in ’s compound.
  • Oxadiazole vs. Thiazole : The oxadiazole’s electronegative N and O atoms may improve hydrogen-bonding capacity over the sulfur-containing thiazole, influencing target selectivity .
  • Synthetic Efficiency : Both the target compound and ’s analogue achieved 82% yields, suggesting robust reaction conditions for heterocyclic assembly .

Methodological Overlaps

  • Structural Validation : X-ray crystallography, refined using SHELX software, is critical for confirming the geometry of benzimidazole and oxadiazole moieties .
  • Synthetic Protocols : Recrystallization () and TLC monitoring () are standard practices for purifying heterocyclic amides .

Biological Activity

The compound 3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzodiazole ring and a pyrazole moiety linked through an oxadiazole structure. This structural diversity is significant as it may influence the compound's interaction with biological targets.

Property Value
IUPAC Name3-(1H-1,3-benzodiazol-2-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values to be determined)
Physical FormPowder
Purity95%

Biological Activity Overview

Research indicates that compounds containing benzodiazole and pyrazole rings often exhibit a range of biological activities, including:

  • Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain substituted pyrazoles can induce apoptosis in various cancer cell lines through caspase activation and modulation of cell cycle regulators .
  • Antimicrobial Activity : The presence of heterocycles such as benzodiazoles and oxadiazoles is linked to antimicrobial properties. Compounds similar to the one in focus have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Many benzodiazole derivatives act as inhibitors of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Compounds with pyrazole structures often interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
  • Oxidative Stress Reduction : Some studies suggest that these compounds may exert antioxidant effects, mitigating oxidative stress within cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Activity

A study published in Molecules explored a series of pyrazole derivatives for their anticancer properties. The results indicated that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Efficacy

In another research article, a novel series of oxadiazole-containing compounds were synthesized and tested for their antibacterial activity. The results showed that compounds with similar structural features to our target compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.